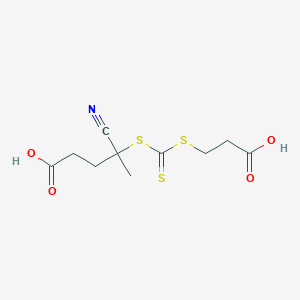
2-Chloromethyl-3-fluoro-phenylisocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloromethyl-3-fluoro-phenylisocyanate (CMFPC) is a halogenated compound that has been widely studied for its potential applications in the fields of chemistry, biochemistry and pharmacology. CMFPC is a highly reactive compound and has been used in a variety of chemical reactions, such as the synthesis of various drugs, dyes and other compounds. In addition, CMFPC has been studied for its potential applications in the field of biomedical research, including its use as a reagent in the synthesis of biologically active compounds and its potential use as a drug delivery system.
Wirkmechanismus
The mechanism of action of 2-Chloromethyl-3-fluoro-phenylisocyanate is not fully understood. However, it is believed that the compound reacts with amines and other nucleophiles, forming covalent bonds with the amine or other nucleophile. This reaction is believed to be the basis for the biological activity of 2-Chloromethyl-3-fluoro-phenylisocyanate.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloromethyl-3-fluoro-phenylisocyanate are not fully understood. However, it has been shown to have anti-inflammatory and anti-cancer properties. In addition, 2-Chloromethyl-3-fluoro-phenylisocyanate has been shown to inhibit the growth of bacteria and fungi. It has also been shown to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Chloromethyl-3-fluoro-phenylisocyanate in laboratory experiments include its high reactivity and its low toxicity. Additionally, 2-Chloromethyl-3-fluoro-phenylisocyanate is relatively inexpensive and can be easily synthesized in the laboratory. However, one of the main limitations of using 2-Chloromethyl-3-fluoro-phenylisocyanate in laboratory experiments is its instability, which can lead to the formation of toxic by-products.
Zukünftige Richtungen
There are numerous potential future directions for the use of 2-Chloromethyl-3-fluoro-phenylisocyanate in scientific research. These include its use in the synthesis of novel drugs and other compounds, its use as a drug delivery system, its use in the synthesis of fluorescent probes and fluorescent dyes, and its potential use as an inhibitor of enzymes. Additionally, further research is needed to better understand the biochemical and physiological effects of 2-Chloromethyl-3-fluoro-phenylisocyanate, as well as its potential applications in the field of biomedical research.
Synthesemethoden
2-Chloromethyl-3-fluoro-phenylisocyanate can be synthesized using a variety of methods, including the reaction of chloromethylbenzene with fluoroacetic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, and the resulting product is purified by column chromatography. The purity of the product can be determined by thin-layer chromatography and the structure of the compound can be confirmed by nuclear magnetic resonance spectroscopy.
Wissenschaftliche Forschungsanwendungen
2-Chloromethyl-3-fluoro-phenylisocyanate has been used in numerous scientific studies, including in the synthesis of biologically active compounds. In addition, 2-Chloromethyl-3-fluoro-phenylisocyanate has been used in the synthesis of drugs, dyes and other compounds. 2-Chloromethyl-3-fluoro-phenylisocyanate has also been used in the synthesis of peptides, nucleotides and other small molecules. In addition, 2-Chloromethyl-3-fluoro-phenylisocyanate has been used in the synthesis of various fluorescent probes and fluorescent dyes.
Eigenschaften
IUPAC Name |
2-(chloromethyl)-1-fluoro-3-isocyanatobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFNO/c9-4-6-7(10)2-1-3-8(6)11-5-12/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXDQBMTTJVGCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CCl)N=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloromethyl-3-fluoro-phenylisocyanate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amido}(p-cymene)ruthenium(II) tetrafluoroborate, 97%](/img/structure/B6308525.png)
amido}(p-cymene)(pyridine)ruthenium(II) tetrafluoroborate, 97%](/img/structure/B6308526.png)





![4-Bromo-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B6308562.png)

![3-Bromo-5,5-dimethyl-4H,5H,6H-pyrrolo[1,2-b]pyrazole](/img/structure/B6308588.png)



![8-Fluoro-2,2-dimethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B6308612.png)